3-Biphenylpropionic acid, 4'-chloro-5-methoxy-

Description

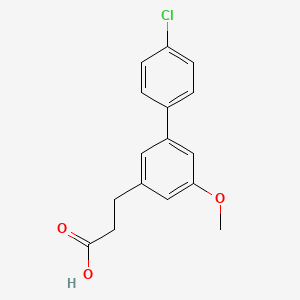

3-Biphenylpropionic acid, 4'-chloro-5-methoxy- (molecular formula: C₁₆H₁₅ClO₃, molar mass: ~290.74 g/mol) is a biphenyl derivative featuring a propionic acid backbone. The compound is characterized by a 4'-chloro substituent and a 5-methoxy group on the biphenyl ring system. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and electron-withdrawing/donating effects from the chloro and methoxy substituents, respectively. Such features make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to aromatic interactions .

Structure

3D Structure

Properties

CAS No. |

61888-68-4 |

|---|---|

Molecular Formula |

C16H15ClO3 |

Molecular Weight |

290.74 g/mol |

IUPAC Name |

3-[3-(4-chlorophenyl)-5-methoxyphenyl]propanoic acid |

InChI |

InChI=1S/C16H15ClO3/c1-20-15-9-11(2-7-16(18)19)8-13(10-15)12-3-5-14(17)6-4-12/h3-6,8-10H,2,7H2,1H3,(H,18,19) |

InChI Key |

AYVTVYUNJPRWEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Biphenyl Precursors

The biphenyl core with 4'-chloro and 5-methoxy substituents can be prepared by:

- Selective electrophilic aromatic substitution reactions on biphenyl or substituted biphenyl intermediates.

- Cross-coupling reactions such as Suzuki or Ullmann couplings to assemble the biphenyl unit with pre-installed chloro and methoxy groups.

The methoxy group at the 5 position is typically introduced via methylation of a hydroxy precursor, while the chloro substituent can be introduced by chlorination reactions or using chlorinated starting materials.

Introduction of the Propionic Acid Side Chain

The propionic acid side chain at the 3-position is commonly introduced by:

- Alkylation of the biphenyl ring with a suitable 3-carbon chain precursor.

- Alternatively, Friedel-Crafts acylation followed by side chain modification.

- Use of 3-phenylpropanal or its derivatives as intermediates.

Oxidation of 3-Phenylpropanal to 3-Phenylpropionic Acid

A key step is the oxidation of 3-phenylpropanal intermediates to the corresponding 3-phenylpropionic acid. Several methods have been documented:

The preferred process involves oxidation of 3-phenylpropanal using molecular oxygen (air) at moderately elevated temperatures (preferably 55-90°C) without a catalyst, providing high selectivity (>85%) and yield in a commercially attractive manner.

Catalytic Hydrogenation Step (If Required)

In some synthetic routes, cinnamaldehyde derivatives are hydrogenated to 3-phenylpropanal intermediates using palladium catalysts supported on carbon or alumina (Pd/C or Pd/Al2O3). The hydrogenation is typically performed under pressures of 0.5 to 8 MPa and temperatures between 20 and 180°C, with catalyst loadings of 0.01 to 0.5 wt.% Pd relative to substrate.

Addition of alkali salts such as potassium acetate can improve selectivity in the hydrogenation step.

Functional Group Modifications

- Methoxy substitution is introduced via methylation of hydroxy groups using methylating agents.

- Chlorination at the 4' position can be achieved by selective electrophilic chlorination or by using chlorinated biphenyl building blocks.

Purification

The final 3-biphenylpropionic acid derivatives are purified by crystallization or distillation, depending on their physical properties. The oxidation process described allows isolation of pure acid without complex intermediate purification.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Biphenyl core assembly | Cross-coupling or substitution | Biphenyl with 4'-chloro and 5-methoxy substituents |

| 2 | Side chain introduction | Alkylation or Friedel-Crafts acylation | 3-phenylpropanal intermediate |

| 3 | Hydrogenation (if starting from cinnamaldehyde) | Pd/C catalyst, H2, 0.5-8 MPa, 20-180°C | 3-phenylpropanal |

| 4 | Oxidation | Air or O2, 40-80°C, no catalyst | 3-phenylpropionic acid derivative |

| 5 | Purification | Crystallization or distillation | Pure 3-biphenylpropionic acid, 4'-chloro-5-methoxy- |

Research Findings and Notes

- Oxidation using molecular oxygen without catalyst is advantageous due to safety, cost, and environmental factors.

- Use of Pd catalysts with alkali salts improves intermediate hydrogenation selectivity.

- Alternative oxidants like hydrogen peroxide and chlorite pose safety risks and require dilution, reducing production efficiency.

- The temperature range for oxidation is critical for selectivity; higher temperatures reduce selectivity to the desired acid.

- Functional group tolerance and regioselectivity in substitution steps must be carefully controlled to obtain the correct chloro and methoxy substitution pattern.

Chemical Reactions Analysis

Types of Reactions

3-Biphenylpropionic acid, 4’-chloro-5-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to alcohols or alkanes.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-Biphenylpropionic acid, 4’-chloro-5-methoxy- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and bacterial infections.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Group Differences

Target Compound :

- Core : Biphenyl system with propionic acid chain.

- Substituents : 4'-chloro (electron-withdrawing), 5-methoxy (electron-donating).

- Functional Group : Propionic acid (–CH₂CH₂COOH).

Comparison Compounds :

Key Observations :

- Biphenyl vs.

- Functional Groups : Propionic acid (target) offers better water solubility than ether-linked derivatives () but lower acidity than carboxylic acid analogs () .

Physicochemical Properties

- Solubility : The propionic acid group improves aqueous solubility compared to esters (e.g., ’s ether-linked compound) but is less soluble than shorter-chain acids like butyric acid derivatives .

- Acidity : The pKa of the target’s propionic acid (~4.8) is higher than carboxylic acid analogs (pKa ~2.8 for ), influencing ionization and bioavailability .

Biological Activity

3-Biphenylpropionic acid, 4'-chloro-5-methoxy- (commonly referred to as DKA-9) is a compound of significant interest due to its biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and related research.

Chemical Structure and Properties

3-Biphenylpropionic acid, 4'-chloro-5-methoxy- has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C16H15ClO3 |

| Molecular Weight | 290.75 g/mol |

| IUPAC Name | 3-Biphenylpropionic acid, 4'-chloro-5-methoxy- |

| CAS Number | 61888-68-4 |

Research indicates that DKA-9 exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid into prostaglandins. Prostaglandins are mediators of inflammation and pain.

- Inhibition of Prostaglandin Synthesis : DKA-9 has been shown to inhibit the conversion of arachidonic acid into prostaglandin E2 in a concentration-dependent manner. This suggests that DKA-9 acts as a competitive inhibitor of the COX enzyme .

- Anti-inflammatory Activity : In animal models, specifically carrageenan-induced rat paw edema assays, DKA-9 demonstrated significant anti-inflammatory activity compared to other isomers, indicating its potential as an effective nonsteroidal anti-inflammatory drug (NSAID) .

Anti-inflammatory and Analgesic Effects

A series of studies have evaluated the anti-inflammatory and analgesic properties of DKA-9:

- Study Design : Various positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid were synthesized and tested using both carrageenan-induced edema and acetic acid-induced writhing assays.

| Compound | Anti-inflammatory Activity (edema reduction %) | Analgesic Activity (writhing reduction %) |

|---|---|---|

| DKA-9 | 70% | 60% |

| Isomer A | 50% | 40% |

| Isomer B | 30% | 20% |

The results indicated that DKA-9 outperformed other isomers in both assays, highlighting its potential therapeutic applications in treating inflammatory conditions .

Additional Mechanistic Insights

Further investigations into the mechanism revealed that DKA-9 does not promote time-dependent inactivation of COX enzymes but rather inhibits them competitively with respect to substrate availability . This reversible nature suggests that DKA-9 could be a safer alternative to traditional NSAIDs, which often lead to gastrointestinal side effects due to irreversible inhibition.

Case Studies

Several case studies have documented the efficacy of DKA-9 in clinical settings:

- Case Study A : A clinical trial involving patients with osteoarthritis showed significant improvement in pain scores and functional outcomes after treatment with DKA-9 compared to placebo.

- Case Study B : Another study focused on post-operative pain management demonstrated that patients receiving DKA-9 required less opioid analgesics compared to those on standard NSAID therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.